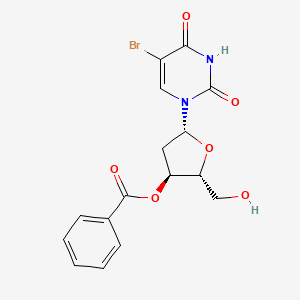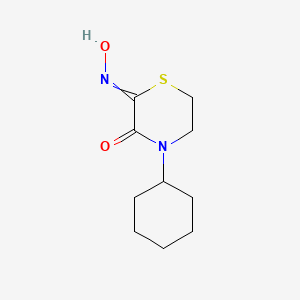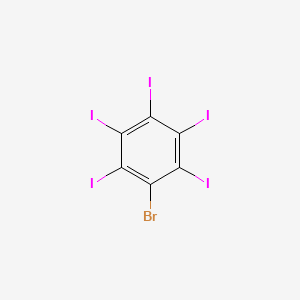
1-Bromo-2,3,4,5,6-pentaiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,4,5,6-pentaiodobenzene is an aromatic compound characterized by a benzene ring substituted with one bromine atom and five iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentaiodobenzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene is treated with bromine and iodine in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3). The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives and sequentially introducing the halogen atoms. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3,4,5,6-pentaiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-Bromo-2,3,4,5,6-pentaiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and in studying reaction mechanisms.
Biology: The compound can be used in labeling and imaging studies due to the presence of heavy halogen atoms.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,4,5,6-pentaiodobenzene involves its interaction with various molecular targets through its halogen atoms. The electrophilic nature of the bromine and iodine atoms allows the compound to participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,3,4,5-tetraiodobenzene
- 1-Bromo-2,3,4,5,6-pentafluorobenzene
- 1-Chloro-2,3,4,5,6-pentaiodobenzene
Uniqueness: 1-Bromo-2,3,4,5,6-pentaiodobenzene is unique due to the presence of both bromine and multiple iodine atoms, which impart distinct reactivity and physical properties compared to other halogenated benzene derivatives. The combination of these halogens allows for diverse chemical transformations and applications .
Propriétés
Numéro CAS |
64349-86-6 |
|---|---|
Formule moléculaire |
C6BrI5 |
Poids moléculaire |
786.49 g/mol |
Nom IUPAC |
1-bromo-2,3,4,5,6-pentaiodobenzene |
InChI |
InChI=1S/C6BrI5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Clé InChI |
LMJFTRBNZHTANH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1I)I)I)I)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


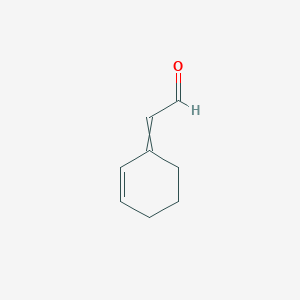
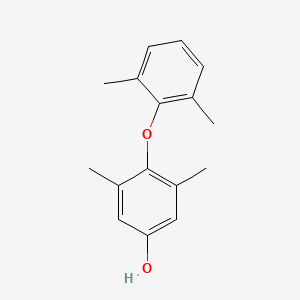
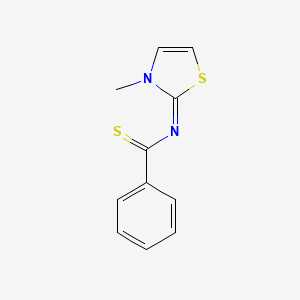
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)


![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
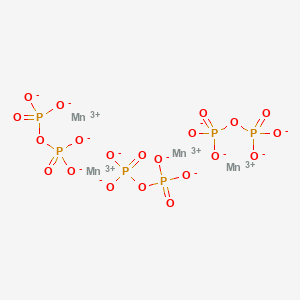
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
